Ferrocene,1'-bis(methoxycarbonyl)-

Vue d'ensemble

Description

Ferrocene,1'-bis(methoxycarbonyl)- is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. Ferrocene,1'-bis(methoxycarbonyl)- is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of iron, dimethyl ester can be achieved through various methods. One common method involves the reaction of iron salts with dimethyl carbonate in the presence of a catalyst. For example, iron(III) sulfate can be used as a catalyst to mediate the synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid . The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve the desired yield.

Industrial Production Methods: In industrial settings, the production of iron, dimethyl ester often involves large-scale reactions using efficient catalysts and optimized reaction conditions. The use of environmentally friendly and sustainable methods, such as green chemistry approaches, is becoming increasingly important in industrial production. For instance, the use of dimethyl carbonate as a green solvent and reagent in the synthesis of esters is a notable example .

Analyse Des Réactions Chimiques

Oxidation Reactions

The oxidation behavior of ferrocene derivatives is central to their applications in catalysis and materials science.

Comparative Reactivity with Mono-Substituted Derivatives

Studies on 1,1'-bis(o-substituted phenyl)ferrocenes reveal that the presence of two methoxycarbonyl groups significantly alters oxidation kinetics. For example:

| Compound | Oxidation Rate Constant (k) | Ratio (k(bis)/k(mono)) |

|---|---|---|

| 1,1'-bis(o-acetylphenyl)ferrocene | 0.12 × k(mono) | 0.12 |

| 1,1'-bis(o-methoxycarbonylphenyl)ferrocene | 0.45 × k(mono) | 0.45 |

Key Finding : Bis-substituted derivatives oxidize more slowly than their mono-substituted counterparts due to intramolecular proton transfer between carbonyl oxygens, stabilizing intermediates and reducing reactivity .

Mechanisms and Reactive Species

Oxidation by hexakis(N,N-dimethylformamide)iron(III) perchlorate proceeds via:

- Formation of reactive iron(III) species:

- Electron transfer from ferrocene to iron(III), generating ferrocenium ions .

This reaction is pH-dependent, with acidic conditions favoring protonation of the iron center to form ferrocenonium intermediates .

Substitution and Functionalization Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| CH Activation | Pd catalysis, 80°C | 1,3-Disubstituted derivatives |

| Redox-Mediated | Electrochemical oxidation | Ferrocenium intermediates |

The rigidity of the bis-substituted structure limits positional flexibility, favoring reactions at distal carbon atoms .

Interaction with Metal Ions and Complex Formation

The compound acts as a chelating ligand , forming complexes with transition metals:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | Bidentate via carbonyl oxygens | Catalytic oxidation reactions |

| Fe(III) | Outer-sphere electron transfer | Redox mediators |

These interactions are critical in designing redox-active catalysts and sensors .

Comparative Reaction Table

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Synthesis

Ferrocene, 1'-bis(methoxycarbonyl)- serves as a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions, makes it a crucial component in the development of new compounds. For instance:

- Hydrolysis : The hydrolysis of the ester bonds can yield carboxylic acids and alcohols, which are useful in further synthetic pathways.

- Oxidation : This compound can be oxidized to generate ferrocenium ions, which are important intermediates in many reactions.

Biological Applications

Research has shown that ferrocene derivatives, including 1'-bis(methoxycarbonyl)-, exhibit significant biological activity. Notable applications include:

- Anticancer Properties : Studies have indicated that ferrocene-based compounds can exhibit antiproliferative activity against various cancer cell lines with minimal toxicity . The mechanism often involves interaction with cellular components or influencing metabolic pathways.

- Antimicrobial Activity : Compounds like 1'-bis(methoxycarbonyl)- have been reported to possess antimicrobial properties, potentially useful in developing new therapeutic agents .

Material Science

In material science, ferrocene derivatives are explored for their potential in creating metal-containing polymers. The presence of methoxycarbonyl groups enhances their reactivity and stability, making them suitable for applications in polymer synthesis and modification .

Electrochemical Applications

The redox properties of ferrocene derivatives allow them to act as redox mediators in electrochemical systems. This characteristic is particularly beneficial in:

- Energy Storage : Ferrocene compounds can be utilized in the development of batteries and supercapacitors due to their ability to facilitate electron transfer at lower potentials.

- Sensors : Their electrochemical behavior makes them suitable for sensor applications, where they can be used to detect various analytes through changes in current or voltage responses.

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that ferrocene derivatives could inhibit the growth of specific cancer cell lines by inducing apoptosis. The research highlighted the low toxicity of these compounds compared to conventional chemotherapeutics, suggesting a promising avenue for drug development .

Case Study 2: Polymer Synthesis

Research conducted at Ritsumeikan University explored the use of ferrocene derivatives in synthesizing novel polymeric materials. The study showed that incorporating methoxycarbonyl groups into the polymer backbone improved thermal stability and mechanical properties .

Mécanisme D'action

The mechanism of action of iron, dimethyl ester involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the iron center can undergo changes in its oxidation state, facilitating the transfer of electrons and the formation of new chemical bonds. The specific pathways and targets involved depend on the nature of the reaction and the conditions under which it is carried out.

Comparaison Avec Des Composés Similaires

Ferrocene,1'-bis(methoxycarbonyl)- can be compared with other similar compounds, such as other iron esters and carboxylic acid esters. Similar compounds include ethyl acetate, methyl butyrate, and other esters with different alkyl or aryl groups . The uniqueness of iron, dimethyl ester lies in its specific chemical structure and the presence of the iron center, which imparts distinct properties and reactivity compared to other esters.

Conclusion

Ferrocene,1'-bis(methoxycarbonyl)- is a versatile compound with significant applications in various fields Its unique properties and reactivity make it a valuable reagent in chemical synthesis, biological studies, and industrial processes

Activité Biologique

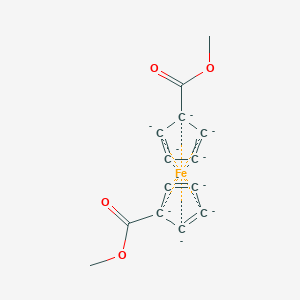

Ferrocene, 1'-bis(methoxycarbonyl)- is an organometallic compound that has garnered attention for its potential biological activities. This compound features a unique sandwich structure, with an iron atom sandwiched between two cyclopentadienyl rings, each substituted with methoxycarbonyl groups. The presence of these groups significantly influences its chemical properties and biological interactions.

Chemical Structure and Properties

The chemical formula for ferrocene, 1'-bis(methoxycarbonyl)- is . The methoxycarbonyl substituents enhance the reactivity of the compound through intramolecular interactions, which can stabilize reaction intermediates. This stability is critical for its biological activity, particularly in interactions with cellular components and metabolic pathways.

Biological Activity Overview

Research indicates that ferrocene derivatives, including 1'-bis(methoxycarbonyl)-, exhibit a variety of biological activities, including:

- Antitumor Activity : Some studies suggest that this compound can inhibit the growth of cancer cells through mechanisms involving oxidative stress and free radical scavenging. Its ability to form stable radical cations may play a role in disrupting cancer cell proliferation .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, interacting with bacterial membranes or metabolic pathways to exert its effects .

- Antimalarial Activity : Ferrocene derivatives have been explored for their antimalarial properties, indicating effectiveness against Plasmodium species .

The biological mechanisms underlying the activity of ferrocene, 1'-bis(methoxycarbonyl)- are multifaceted:

- Oxidative Stress Modulation : The compound's ability to undergo redox reactions allows it to interact with reactive oxygen species (ROS), potentially neutralizing harmful radicals that contribute to cellular damage .

- Electron Transfer Reactions : The reversible oxidation of ferrocene to its ferricenium ion facilitates electron transfer processes that are crucial in various biological reactions. This property makes it a candidate for developing novel therapeutic agents .

- Protein Interactions : Interaction studies have demonstrated that ferrocene can form complexes with proteins and metal ions, which may lead to new diagnostic tools or therapeutic strategies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1'-bis(methoxycarbonyl)-ferrocene, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ferrocene | Parent compound | Basic structure with no substituents |

| 1,1'-bis(acetyl)ferrocene | Acetyl-substituted | Exhibits different reactivity patterns |

| 1,1'-bis(phenyl)ferrocene | Phenyl-substituted | Enhanced stability due to aromaticity |

| 1,1'-bis(ethyl)ferrocene | Ethyl-substituted | Different solubility characteristics |

| 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene | Complex substitution | Different steric effects influencing reactivity |

The methoxycarbonyl groups in 1'-bis(methoxycarbonyl)-ferrocene provide distinct chemical properties compared to these similar compounds, particularly regarding its reactivity and potential biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of ferrocene derivatives:

- A study published in Organic Communications examined the oxidation reactions of various substituted ferrocenes and noted the slower oxidation rates for methoxycarbonyl derivatives compared to monosubstituted variants. This behavior was attributed to proton transfer between carbonyl oxygens .

- Research in MDPI demonstrated that ferrocene derivatives exhibit significant antiproliferative activity against cancer cell lines while maintaining low toxicity levels compared to conventional anticancer drugs .

- An investigation into biosensors utilizing ferrocene-based compounds revealed their capability to selectively recognize cancer cells and regulate oxidative stress within those cells .

Propriétés

IUPAC Name |

iron;methyl cyclopenta-2,4-diene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H3O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*1H3;/q2*-5; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOOAQYYFPOGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6FeO4-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-95-6 | |

| Record name | 1, dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.